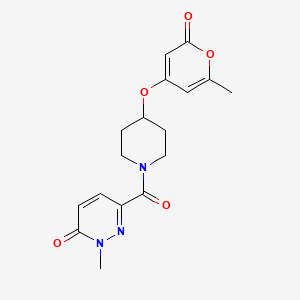

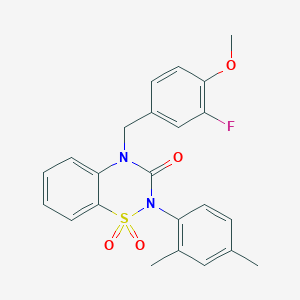

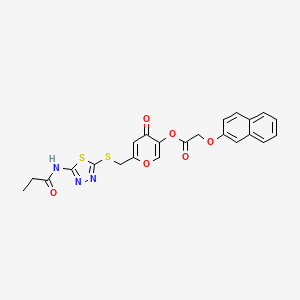

2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to be a complex organic molecule with potential pharmacological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their synthesis, which can be used to infer some aspects of the compound's characteristics.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions, including cycloadditions and subsequent functional group transformations. For instance, the stereoselective conversion of 2H-1,4-oxazin-2-ones into piperidine derivatives is achieved through lactone cleavage by reaction with amines, followed by reduction to afford the corresponding methanamines . Similarly, concise routes to pyridazinones are developed through cycloaddition of pyridine N-imine with alkynoates and condensation with hydrazine . These methods could potentially be adapted for the synthesis of the compound , given its structural similarities to the discussed molecules.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using NMR spectroscopy and conformational calculations. For example, an octahydro-2H-pyrido[1,2-a]pyrazine analogue exhibits a temperature and solvent-dependent equilibrium mixture of transoid and cisoid invertomers . This suggests that the compound of interest may also display conformational isomerism, which could be relevant to its biological activity.

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds has been explored in various chemical reactions. The three-component condensation involving 4-piperidinones, pyrazolones, and malononitrile is one such reaction, providing a one-step synthesis of substituted dihydropyrazolo[3,4-b]pyrans . Tautomerism is another important reaction, as seen in the spontaneous transformation of pyrazolopyridinones in crystal and solution, leading to a complex mixture of products . These reactions highlight the potential reactivity of the compound , which may undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For instance, the stability of a compound in crystal versus solution can vary significantly, as demonstrated by the zwitterionic nature of a pyrazolopyridinone derivative . The solubility, melting point, and other physicochemical properties would likely be influenced by the specific functional groups and the overall molecular conformation of the compound.

Applications De Recherche Scientifique

Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds, including pyridines, pyrazines, piperidines, and others, are crucial structural components in pharmaceuticals and agrochemicals due to their high biological activities. These compounds are used in various applications, from herbicides and insecticides to vitamins and pharmaceuticals. The compound , due to its complex structure involving a pyridazinone core and other heterocyclic motifs, may serve as a valuable intermediate or scaffold in the synthesis of biologically active molecules. Studies have demonstrated the wide-ranging applications of such nitrogen-containing heterocycles in developing new drugs and agrochemical products (Higasio & Shoji, 2001), (Higashio & Shoji, 2004).

Molecular Docking and Antimicrobial Activity

A series of novel pyridine and fused pyridine derivatives have been synthesized, showing that compounds with complex heterocyclic structures, similar to the mentioned compound, can exhibit significant antimicrobial and antioxidant activities. These findings suggest potential applications in designing new antimicrobial agents (Flefel et al., 2018).

Synthesis of Heterocycles for Anticancer Activity

The synthesis of heterocyclic compounds like 4H-pyran derivatives, which share structural similarities with the compound , indicates their potential application in developing anticancer agents. An efficient synthesis method leveraging microwave-assisted techniques has led to compounds evaluated for their anticancer activity, underscoring the therapeutic potential of such heterocyclic compounds (Hadiyal et al., 2020).

Propriétés

IUPAC Name |

2-methyl-6-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5/c1-11-9-13(10-16(22)24-11)25-12-5-7-20(8-6-12)17(23)14-3-4-15(21)19(2)18-14/h3-4,9-10,12H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYKUZHWULBKFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-6-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2528751.png)

![N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2528753.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2528755.png)

![N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2528759.png)

![3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2528764.png)

![5-chloro-1-(2,6-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2528765.png)